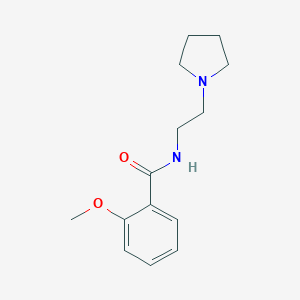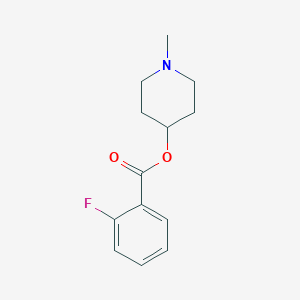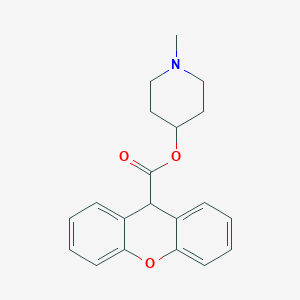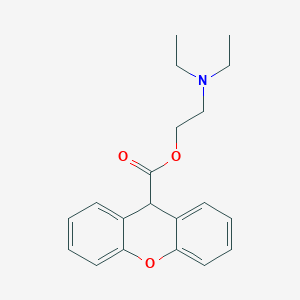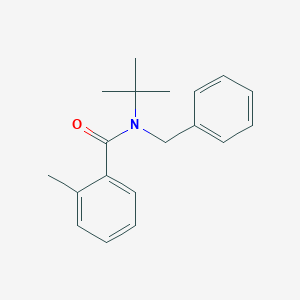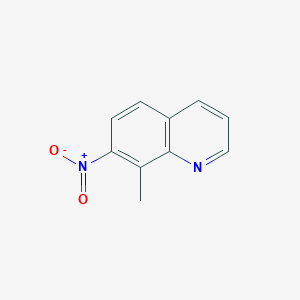
8-Methyl-7-nitroquinoline
Overview
Description
8-Methyl-7-nitroquinoline, also known as 7-Methyl-8-nitroquinoline, is used as a pharmaceutical intermediate . It has a molecular formula of C10H8N2O2 .
Synthesis Analysis
The synthesis of 8-Methyl-7-nitroquinoline involves a two-step process. The first step involves the synthesis and characterization of 7-methylquinoline using the Skraup methodology. The second step involves a nitration reaction carried out using a mixture of 5- and 7-methylquinoline to selectively obtain pure 7-methyl-8-nitroquinoline .Molecular Structure Analysis
The molecular structure of 8-Methyl-7-nitroquinoline consists of a benzene ring fused with a pyridine moiety. The average mass of the molecule is 188.183 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-Methyl-7-nitroquinoline include a Skraup reaction and a nitration reaction. The Skraup reaction is used to synthesize 7-methylquinoline, and the nitration reaction is used to selectively synthesize 7-methyl-8-nitroquinoline .Physical And Chemical Properties Analysis
8-Methyl-7-nitroquinoline is a solid compound . It has a molecular formula of C10H8N2O2 .Scientific Research Applications
Synthesis and Biological Applications : 8-Methyl-7-nitroquinoline is synthesized for its potential in medicinal chemistry. It's explored for activities like anticancer, antitinephritic, antitumor, anti-inflammatory, analgesic, and as an agent for treating Alzheimer’s disease (Zibaseresht, Amirlou, & Karimi, 2013).
Chemical Transformations : It can be transformed into various derivatives like 8-amino-7-quinolinecarbaldehyde, offering potential for further chemical applications (Riesgo, Jin, & Thummel, 1996).
Antibacterial Properties : New 8-nitrofluoroquinolone models derived from 8-Methyl-7-nitroquinoline have been investigated for their antibacterial properties, showing effectiveness against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Antimicrobial Activity : Derivatives like 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives have shown promising activity against various microbial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).
Cytotoxicity and Metabolic Activation : Studies have shown that 4-alkylamino-5-nitroquinoline drugs, including 8-Methyl-7-nitroquinoline, exhibit enhanced cytotoxic potency under hypoxic conditions, suggesting their potential use in targeting hypoxic tumor cells (Siim, Atwell, & Wilson, 1994).
Fluorescent Chemosensors : 8-Methyl-7-nitroquinoline derivatives have been used in developing fluorescent chemosensors for detecting metal ions like Zn2+ and Al3+, indicating their potential for biological and environmental sensing applications (Ghorai, Pal, Karmakar, & Saha, 2020).
Methylamination : The compound can undergo methylamination to produce mono- and bis(methylamino)-substituted compounds, suggesting its versatility in organic synthesis (Woźniak & Grzegożek, 1993).
Carcinogenicity Studies : Research has shown that 8-Nitroquinoline, a closely related compound, is carcinogenic in rats when administered orally, indicating the potential toxicological implications of these compounds (Takahashi et al., 1978).
Corrosion Inhibition : 8-Hydroxyquinoline derivatives, related to 8-Methyl-7-nitroquinoline, have been studied as corrosion inhibitors for mild steel, suggesting industrial applications (Rbaa et al., 2019).
Environmental Analysis : The compound has been the subject of voltammetric studies for the determination of its concentrations in environmental samples like drinking and river water (Rumlová, Barek, & Matysik, 2015).
properties
IUPAC Name |
8-methyl-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-9(12(13)14)5-4-8-3-2-6-11-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVXKXBFAYIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291790 | |
| Record name | 8-methyl-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-7-nitroquinoline | |
CAS RN |
168770-38-5 | |
| Record name | 8-methyl-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

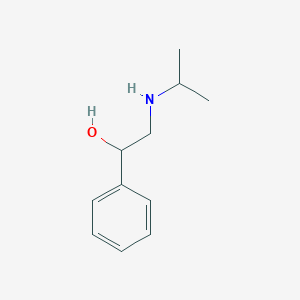
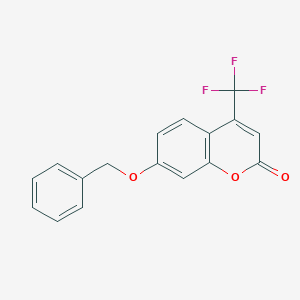
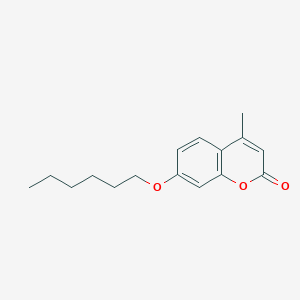
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)

![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
